2'-Deoxy-N,N-dimethylguanosine

Description

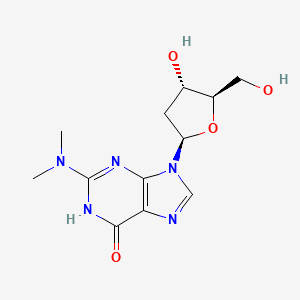

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDIHBAQIZQROC-XLPZGREQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00830324 |

Source

|

| Record name | 2'-Deoxy-N,N-dimethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88127-22-4 |

Source

|

| Record name | 2'-Deoxy-N,N-dimethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical synthesis of 2'-Deoxy-N,N-dimethylguanosine

Technical Guide: Chemical Synthesis of -Dimethyl-2'-Deoxyguanosine[1]

Executive Summary & Scope

Target Molecule:

Scope Note: This guide focuses on the modification of the exocyclic amine (

Core Synthetic Strategy

The direct methylation of 2'-deoxyguanosine (dG) using methyl iodide is chemically promiscuous, leading to alkylation at

The Workflow:

-

Precursor Synthesis: Conversion of dG to a C2-activated intermediate (2-chloro-2'-deoxyinosine).

-

Displacement:

reaction with dimethylamine. -

Phosphitylation (Optional): Conversion to the phosphoramidite for solid-phase synthesis.[3]

Retrosynthetic Analysis & Pathway

The most robust route relies on converting the unreactive

Figure 1: Retrosynthetic logic prioritizing the C2-activation strategy to avoid N7-alkylation side products.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Activated Intermediate

Objective: Convert 2'-deoxyguanosine to 3',5'-di-O-protected-2-chloro-2'-deoxyinosine. Note: Direct diazotization in water leads to depurination (cleavage of the glycosidic bond). We employ a non-aqueous strategy.

Step 1.1: Transient Protection (Optional but Recommended)

To improve solubility and yield, the sugar hydroxyls are often protected first.

-

Reagents: Acetic anhydride (

) or TBDMS-Cl. -

Protocol: React 2'-deoxyguanosine (10 mmol) with

(2.2 eq) in Pyridine (50 mL). Stir 4h at RT. Quench with MeOH, concentrate.

Step 1.2: C2-Chlorination (The Critical Step)

This step converts the exocyclic amine to a chloride via a diazonium intermediate in situ.

-

Reagents:

-Butyl Nitrite (TBN), Antimony Trichloride ( -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Mechanism: The amino group is diazotized by TBN. The resulting diazonium species is unstable and immediately displaced by the chloride ion from

/

Protocol:

-

Dissolve 3',5'-di-O-acetyl-2'-deoxyguanosine (5 mmol) in anhydrous DCM (50 mL) under Argon.

-

Cool to -10°C.

-

Add

(0.6 eq) or -

Dropwise add

-Butyl Nitrite (5 eq) over 10 minutes. -

Allow to warm to RT and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Pour into ice-cold saturated

. Extract with DCM (3x). Dry over -

Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).

-

Product: 3',5'-di-O-acetyl-2-chloro-2'-deoxyinosine.

Phase 2: Nucleophilic Displacement ( )

Objective: Displace the C2-chloro group with dimethylamine.

-

Reagents: Dimethylamine (40% aq. or 2.0 M in THF).

-

Solvent: Methanol or THF.

-

Conditions: Sealed tube, elevated temperature.[5]

Protocol:

-

Dissolve the 2-chloro intermediate (2 mmol) in Methanol (10 mL).

-

Add Dimethylamine (20 mmol, 10 eq).

-

Seal the reaction vessel (pressure tube).[5]

-

Heat to 60°C for 12–16 hours.

-

Note: This step simultaneously displaces the chloride and removes the acetyl protecting groups (global deprotection).

-

-

Workup: Cool to RT. Evaporate volatiles under reduced pressure.

-

Purification: Reverse-phase HPLC (C18 column) or crystallization from MeOH/Water.

-

Yield Target: >70% from the chloro-intermediate.

Phase 3: Characterization Data

The final product must be validated against these standard parameters.

| Parameter | Expected Value/Signal |

| Appearance | White to off-white powder |

| UV Max ( | ~258 nm (pH 7), shifts to ~270 nm in acid |

| Mass Spec (ESI+) | |

| 1H NMR (DMSO- | |

| Purity Requirement | >98% (HPLC) for biological assays |

Downstream Application: Phosphoramidite Synthesis

For researchers incorporating this nucleoside into DNA strands, the conversion to a phosphoramidite is required.[2][3][5][6][7]

Crucial Difference: Unlike standard dG phosphoramidites,

Protocol:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1.2 | Moisture in solvent | Strictly dry DCM and reagents (Ar atmosphere). |

| Depurination (Base loss) | Acidic conditions too strong | Ensure rapid neutralization during workup; maintain low temp during diazotization. |

| Incomplete Displacement | Steric hindrance | Increase temp to 70°C or use neat Dimethylamine. |

| N7-Alkylation | Used Methyl Iodide route | Stop. Switch to the 2-chloro displacement route described above. |

Visualizing the Workflow

The following diagram illustrates the complete "Process Chemistry" route, highlighting the critical intermediate.

Figure 2: Step-by-step synthetic workflow from commercial starting material to final product.

References

-

Pottabathini, N., et al. (2005). "Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives." Journal of Organic Chemistry, 70(18), 7188–7195. Link

- Matsuda, A., et al. (1993). "Nucleosides and nucleotides. 118. Synthesis of 2-substituted 2'-deoxyadenosines via 2-chloro-2'-deoxyadenosine." Chemical & Pharmaceutical Bulletin, 41(10).

-

Ghodke, P. P., & Pradeepkumar, P. I. (2019). "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry, 78(1), e93. Link

-

BenchChem. (2025).[2][3][7] "A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis." (Context for phosphoramidite handling). Link

- Roelen, H. C., et al. (1992). "Synthesis of nucleic acid fragments containing N2-methyl- and N2,N2-dimethylguanosine." Nucleic Acids Research.

Sources

- 1. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]

- 5. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. twistbioscience.com [twistbioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2'-Deoxy-N,N-dimethylguanosine DNA adduct formation

Technical Guide: 2'-Deoxy-N,N-dimethylguanosine ( dG) DNA Adducts

Synthesis, Structural Impact, and Biological Consequences

Abstract

The

Introduction: The dG Adduct Profile

In the landscape of DNA damage,

Key Characteristics:

-

Chemical Formula:

-

Molecular Weight: 295.29 Da

-

Structural Defect: The dimethylation of the exocyclic amine prevents the formation of the canonical hydrogen bond between the

of Guanine and the -

Primary Utility: A "steric probe" to determine if a DNA polymerase relies on minor-groove hydrogen bonding checking (minor groove scanning) for nucleotide incorporation.

Chemical Synthesis Protocol

The synthesis of site-specifically modified oligonucleotides requires the generation of a phosphoramidite monomer . Unlike standard dG which requires isobutyryl (ibu) protection at

Core Workflow: Nucleophilic Displacement Strategy

Rationale: Direct methylation of dG is non-specific (targeting N7 and O6). The most robust route utilizes a 2-fluoro-2'-deoxyinosine (or 6-chloropurine) precursor, allowing clean

Step-by-Step Methodology:

-

Precursor Preparation (2-Fluoro-dI):

-

Start with 2-amino-6-chloropurine-2'-deoxyriboside.

-

Convert to 2-fluoro-6-oxopurine derivative (2-fluoro-dI) via diazotization/fluorination (using

) if not commercially sourced. -

Validation:

-NMR should show a singlet around -52 ppm (relative to

-

-

Nucleophilic Substitution (

-Dimethylation):-

Reagents: 2-Fluoro-dI, 40% aq. Dimethylamine (

). -

Conditions: Heat at 60°C in a sealed vessel for 4–6 hours.

-

Mechanism: The fluorine at C2 is an excellent leaving group. Dimethylamine acts as the nucleophile.

-

Workup: Evaporate solvent. The product is

-dimethyl-dG.[1] -

Self-Validation: ESI-MS

. Loss of fluorine peak in NMR.

-

-

5'-Dimethoxytrityl (DMT) Protection:

-

Reagents: DMT-Cl, Pyridine (anhydrous), catalytic DMAP.

-

Conditions: Stir at RT for 3 hours.

-

Purification: Silica gel chromatography (DCM/MeOH + 1% Triethylamine).

-

Critical Note: The tertiary

amine does not react with DMT-Cl, preventing side reactions common with monomethyl-dG.

-

-

3'-Phosphitylation (Phosphoramidite Synthesis):

-

Reagents: 2-cyanoethyl

-diisopropylchlorophosphoramidite, DIPEA (base), anhydrous DCM. -

Conditions: Argon atmosphere, RT, 1 hour.

-

Purification: Rapid silica filtration (hexane/acetone/TEA).

-

Storage: -20°C under Argon.

-

Visual Synthesis Pathway:

Caption: Synthesis of

Structural & Thermodynamic Impact[2][3]

The introduction of two methyl groups at the

Thermodynamic Destabilization Data

Comparison of melting temperatures (

| Modification | Pairing Partner | Mechanism of Destabilization | ||

| dG (Control) | dC | Reference | Reference | Canonical W-C Hydrogen Bonding (3 H-bonds) |

| dC | -10 to -15°C | +3.5 to +5.0 | Loss of 1 H-bond + Steric Clash (Methyls vs O2-Cyt) | |

| dT | -8°C | +2.5 | Wobble pairing is less perturbed by N2-methyls |

Structural Insight:

In a standard B-form helix, the amino group of Guanine protrudes into the minor groove. The

-

Hydrogen Bond Deletion: The

bond is impossible. -

Steric Clash: The methyl groups sterically interfere with the

of the opposing Cytosine, often forcing the base pair to buckle or the polymerase to stall.

Biological Consequences: Replication & Repair[3][4][5]

The

Replication Block & TLS Recruitment

-

Replicative Polymerases (Pol

, -

Translesion Synthesis (TLS): The stalled fork recruits Y-family polymerases.

-

Pol

(Eta): Often bypasses bulky minor groove adducts. However, -

Pol

(Kappa): Specialized for minor groove extensions. -

Mutagenicity: If bypassed,

dG often directs the misincorporation of dT (leading to G

-

Signaling Pathway Diagram:

Caption: Mechanism of Polymerase Stalling and TLS Recruitment at

Analytical Methodologies

LC-MS/MS Quantification

For researchers quantifying this adduct in genomic DNA (e.g., after treatment with methylating agents or in synthetic validation), Triple Quadrupole MS is the gold standard.

-

Enzymatic Digestion: DNA must be digested to nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion (Aglycone | Collision Energy (eV) |

| dG (Control) | 268.1 | 152.1 | 15 |

| 296.2 | 180.1 | 20 | |

| 282.1 | 166.1 | 18 |

Note: The transition 296

References

-

Guengerich, F. P. (2006). Synthesis of N2-methyl-2′-deoxyguanosine and N2-ethyl-2′-deoxyguanosine. Current Protocols in Nucleic Acid Chemistry.

-

Mao, B., et al. (2011). Synthesis of 2′-N,N-dimethylamino-2′-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. PMC (NIH).

-

Choi, J. Y., & Guengerich, F. P. (2006). Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293. Chemical Research in Toxicology.

-

Steinbrecher, T., et al. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols.

-

Vongsutilers, V., et al. (2011). The N2,N2-dimethylguanosine adduct: A probe for the minor groove scanning hypothesis. Biochemistry.

biological significance of N2,N2-dimethylguanosine in DNA

Biological Significance of -Dimethylguanosine ( dG) in DNA

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary: The Dual Nature of -Dimethylguanosine

While

Unlike epigenetic marks (e.g., 5mC) that regulate gene expression,

Structural Biology & Chemical Impact

Disruption of Watson-Crick Pairing

The

-

Canonical G:C Pair: 3 Hydrogen bonds.

-

dG:C Interaction: The dimethylation of the exocyclic

-

Loss of H-Bonding: The H-bond donor capability is abolished.

-

Steric Clash: The two methyl groups project into the minor groove, creating significant steric hindrance.

-

Conformational Shift: To accommodate the bulky dimethyl group, the guanine base is often forced to rotate or the opposing strand is distorted, destabilizing the local helix.

-

Comparison of Guanine Modifications

| Modification | Symbol | Location | H-Bonding Capacity ( | Biological Role |

| Guanine | G | - | 2 Hydrogens (Donor) | Canonical Base |

| Minor Groove | 1 Hydrogen (Donor) | Adduct / Minor distortion | ||

| Minor Groove | 0 Hydrogens (Blocked) | Bulky Adduct / Replication Block | ||

| Major Groove | Unaffected (at | Mutagenic (pairs with T) |

Cellular Processing: Replication, Stalling, and Repair

The presence of

The Replication Blockade

High-fidelity polymerases possess tight active sites that cannot accommodate the bulky minor-groove projection of

-

Stalling: The polymerase halts, leading to uncoupling of the helicase and polymerase.

-

Signaling: The stalled fork recruits RPA (Replication Protein A) to the exposed ssDNA, triggering the ATR-Chk1 checkpoint pathway.

Translesion Synthesis (TLS) Bypass

To prevent fork collapse, the cell employs Y-family DNA polymerases to bypass the lesion.

-

Pol

(Kappa): This is the specialized polymerase for -

Mechanism: Pol

inserts a nucleotide (usually C, though error-prone insertion can occur) opposite the lesion. -

Extension: Pol

(Zeta) often extends past the mismatch before the high-fidelity polymerase re-engages.

Repair Pathways

-

Nucleotide Excision Repair (NER): The primary pathway for removing

dG. The helical distortion is recognized by the XPC-RAD23B complex (Global Genome NER) or stalled RNA Pol II (Transcription-Coupled NER). -

Direct Reversal (AlkB/ALKBH): While AlkB family enzymes efficiently repair

-methyladenine and

Pathway Visualization

The following diagram illustrates the cellular decision-making process upon encountering an

Figure 1: Cellular processing of

Experimental Protocols for Detection and Analysis

To rigorously study

Protocol A: LC-MS/MS Detection from Genomic DNA

This is the gold standard for quantifying

Reagents:

-

Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

-

Isotopically labeled internal standard (

dG).

Workflow:

-

DNA Isolation: Extract genomic DNA using a high-purity kit (e.g., phenol-chloroform). Crucial: Treat with RNase A and RNase T1 to remove tRNA contamination, which contains high levels of

G. -

Hydrolysis:

-

Incubate 10-50

g DNA with Nuclease P1 (2 U) and Phosphodiesterase I (0.05 U) in hydrolysis buffer (pH 7.0) at 37°C for 2 hours. -

Add Alkaline Phosphatase (2 U) and incubate for 1 hour to generate nucleosides.

-

-

Purification: Filter hydrolysate through a 3 kDa molecular weight cutoff filter to remove enzymes.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of Ammonium Acetate (10 mM) and Acetonitrile.

-

Transitions: Monitor

310 -

Quantification: Normalize against the internal standard and dG signal.

-

Protocol B: Primer Extension Assay (Polymerase Stalling)

Used to determine if a specific polymerase can bypass the lesion.

Workflow:

-

Template Generation: Synthesize a 30-mer oligonucleotide containing a site-specific

dG modification (commercially available or via phosphoramidite chemistry). -

Annealing: Anneal a

-fluorescently labeled primer (HEX/FAM) to the template, ending 5-10 bases upstream of the lesion. -

Reaction:

-

Mix Template:Primer duplex (50 nM) with dNTPs (100

M) and the DNA Polymerase of interest (e.g., Klenow, Pol -

Incubate at 37°C for varying time points (1, 5, 15, 30 min).

-

-

Analysis:

-

Quench reactions with formamide loading dye.

-

Resolve products on a 20% denaturing polyacrylamide urea gel.

-

Result Interpretation:

-

Full Stop: Band appears n-1 to the lesion (Replicative Pol).

-

Bypass: Bands appear at full length (TLS Pol).

-

-

Drug Development Implications

Chemotherapeutic Mechanism of Action

Certain alkylating agents (e.g., hydrazines, nitrosoureas) can generate

-

Strategy: Drugs that induce

dG-like lesions rely on the inability of cancer cells to repair them. -

Resistance: Overexpression of Pol

in tumors can lead to drug resistance by allowing efficient bypass of these lesions. -

Targeting: Inhibitors of Pol

(TLS inhibitors) are potential adjuvants to sensitize tumors to

Safety Screening

In preclinical toxicology, detection of

References

-

Structural basis of N2-alkylguanine bypass. Structure and mechanism of DNA polymerases bypassing minor-groove lesions. [Link]

-

TRMT1-Catalyzed tRNA Modifications. Distinction between RNA regulatory roles and DNA damage contexts. [Link]

-

AlkB Repair of N2-alkylguanine. Analysis of repair efficiency of AlkB family enzymes on minor groove adducts. [Link][3][4]

-

Translesion Synthesis by Pol Kappa. Specialization of Y-family polymerases for N2-dG adducts. [Link]

-

Mass Spectrometry of DNA Adducts. Methodologies for detecting minor DNA modifications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TRMT1L-catalyzed m22G27 on tyrosine tRNA is required for efficient mRNA translation and cell survival under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemical Genetics Analysis of the Roles of Bypass Polymerase DinB and DNA Repair Protein AlkB in Processing N2-Alkylguanine Lesions In Vivo | PLOS One [journals.plos.org]

- 4. A Chemical Genetics Analysis of the Roles of Bypass Polymerase DinB and DNA Repair Protein AlkB in Processing N 2-Alkylguanine Lesions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Formation of 2'-Deoxy-N,N-dimethylguanosine: A Biocatalytic Guide

This technical guide details the enzymatic formation of 2'-Deoxy-N,N-dimethylguanosine (often abbreviated as d(m²₂G) or N²-dimethyl-dG ).

While the ribonucleoside counterpart (

Executive Summary & Mechanistic Context[1][2][3]

The formation of 2'-Deoxy-N,N-dimethylguanosine (

This process relies on two primary enzymatic classes:

-

Nucleoside Deoxyribosyltransferases (NDTs): Direct transfer of the deoxyribose moiety.[1]

-

Nucleoside Phosphorylases (NPs): A phosphorolytic cascade involving an intermediate sugar phosphate.

Why Enzymatic?

Chemical synthesis of

Pathway 1: Transglycosylation via Nucleoside Deoxyribosyltransferase (NDT)

This is the most direct and efficient route. Type II NDTs (NDT-II) are strictly specific for the deoxyribose moiety but promiscuous regarding the nucleobase, accepting both purines and pyrimidines.

The Mechanism

The enzyme forms a covalent glycosyl-enzyme intermediate. A donor nucleoside (typically Thymidine or 2'-Deoxycytidine) is cleaved, transferring the deoxyribosyl group to the enzyme (usually a glutamate residue). The

Enzyme of Choice: Lactobacillus leichmannii NDT (LlNDT) or Lactobacillus helveticus NDT.

Experimental Protocol: NDT-Mediated Synthesis

Reagents:

-

Donor: Thymidine (dT) - 5 equivalents (Excess drives equilibrium).

-

Acceptor:

-dimethylguanine (Base) - 1 equivalent. -

Enzyme: Recombinant L. leichmannii NDT-II (immobilized or free).

-

Buffer: 50 mM HEPES or Potassium Phosphate, pH 6.0.

Workflow:

-

Solubilization: Dissolve

-dimethylguanine in a minimal volume of DMSO (final reaction concentration < 5% v/v) due to its hydrophobicity. -

Reaction Mix: Combine 10 mM Acceptor, 50 mM Donor, and 1-2 U/mL NDT-II in buffer.

-

Incubation: Incubate at 40°C for 4–12 hours. (Note: Higher temperatures improve solubility of the methylated base but require thermostable enzyme variants).

-

Monitoring: Monitor by HPLC (C18 column). The product

will elute later than dG due to the hydrophobic methyl groups. -

Purification: Terminate by filtration (remove enzyme). Purify via preparative HPLC.

Pathway 2: Phosphorolytic Cascade (PNP)

This method uses a "one-pot, two-enzyme" system. It is reversible but can be driven forward by coupling.

The Mechanism[5]

-

Step 1 (Pyrimidine NP): Thymidine + Phosphate

Thymine + 2-Deoxyribose-1-Phosphate (dRib-1-P). -

Step 2 (Purine NP): dRib-1-P +

-dimethylguanine

Enzyme Specificity:

Standard E. coli Purine Nucleoside Phosphorylase (PNP) has lower activity toward

Experimental Protocol: PNP Bi-Enzymatic Cascade

Reagents:

-

Enzymes: E. coli Thymidine Phosphorylase (TP) + B. subtilis Purine Nucleoside Phosphorylase (PNP).

-

Substrates: Thymidine (20 mM),

-dimethylguanine (5 mM). -

Co-factor: Potassium Phosphate (10 mM) - Catalytic amount is sufficient as phosphate is recycled.

Workflow:

-

Buffer Prep: 10 mM Potassium Phosphate buffer, pH 7.2.

-

Cascade Initiation: Add substrates and both enzymes simultaneously.

-

Equilibrium Shift: Because the equilibrium constant (

) for purine synthesis is often-

Using a large excess of Thymidine.

-

Coupling with Xanthine Oxidase (if using a donor that produces hypoxanthine) or simply removing the thymine byproduct via precipitation (not effective here) or chromatography.

-

-

Reaction Time: 24 hours at 30°C.

Comparative Analysis of Methods

| Feature | NDT Pathway (Transglycosylation) | PNP Pathway (Phosphorolysis) |

| Enzyme Source | Lactobacillus spp.[2] | E. coli / B. subtilis |

| Thermodynamics | ||

| Substrate Tolerance | High (Accepts bulky N2-adducts) | Moderate (Steric sensitivity at N2) |

| Yield | Typically 60–80% | Typically 30–50% (without coupling) |

| Regioselectivity | Strict N9 | Strict N9 |

Pathway Visualization

The following diagram illustrates the two biocatalytic routes. The NDT pathway (left) is a direct swap, while the PNP pathway (right) utilizes a phosphate shuttle.

Caption: Biocatalytic routes for d(m²₂G) synthesis. Route A (NDT) offers higher yields for bulky bases compared to Route B (PNP).

Critical Considerations for Researchers

Substrate Solubility

-dimethylguanine is significantly more hydrophobic than guanine.-

Problem: Precipitation in aqueous buffers reduces reaction velocity (

). -

Solution: Use 20% v/v DMSO or Methanol if using solvent-tolerant NDT mutants. Alternatively, complex the base with

-cyclodextrin to improve bioavailability without denaturing the enzyme.

Biological Relevance & Artifacts

Researchers detecting

-

Genomic Absence: There is no confirmed "dG dimethyltransferase" in mammalian DNA replication.

-

Artifacts: High concentrations of formaldehyde can induce

-methylation (monomethyl) via Schiff base reduction, but dimethylation is rare abiotically. -

tRNA Contamination: The ribonucleoside

is abundant in tRNA. Enzymatic digestion of DNA samples contaminated with RNA can lead to false positives if the LC-MS method does not strictly separate 2'-OH from 2'-H species.

Structural Applications

The synthesized

-

Disrupting G-C Pairing: The dimethyl group clashes with the

and -

Stabilizing Z-DNA: The hydrophobic bulk can stabilize syn-conformations in alternating purine-pyrimidine sequences.

-

Probing Polymerases: It is used to test the "steric gate" of DNA polymerases, as the bulky adduct usually stalls high-fidelity polymerases (like Pol

) but may be bypassed by Translesion Synthesis (TLS) polymerases (like Pol

References

-

Okuyama, K., et al. (2003).[2] Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II. Bioscience, Biotechnology, and Biochemistry.[1] Link

-

Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs. RCSB PDB / Nucleic Acids Research. Link

- Kaminski, P. A., et al. (2003). Enzymatic synthesis of 2'-deoxyribonucleosides using bacterial nucleoside phosphorylases. Journal of Biotechnology. (Contextual grounding for PNP protocols).

-

Guo, H., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Link

- Fernández-Lucas, J., et al. (2010). Enzymatic synthesis of nucleoside analogues using nucleoside 2'-deoxyribosyltransferase from Lactobacillus. Applied Microbiology and Biotechnology.

Sources

The Role of 2'-Deoxy-N,N-dimethylguanosine in Mutagenesis

Executive Summary: The Structural Determinants of Mutagenicity

2'-Deoxy-N,N-dimethylguanosine (

This guide delineates the mechanistic progression from adduct formation to mutagenic outcome. It challenges the standard view of "random" mutagenesis by demonstrating how the steric and electrostatic properties of

Chemical & Structural Basis of Mutagenicity

The Hydrogen Bonding Deficit

In canonical B-DNA, Deoxyguanosine (dG) forms three hydrogen bonds with Deoxycytidine (dC). The exocyclic amine at

-

Native dG:

-H -

: The

-

Consequence 1: Loss of H-bond donor capability.

-

Consequence 2: Steric clash between the

-methyl groups and the

-

Steric-Induced Conformational Switching

The bulky dimethyl group creates significant steric hindrance in the minor groove. To relieve this strain, the nucleoside often rotates from the standard anti conformation to the syn conformation around the glycosidic bond.

-

Anti-Conformation (Blocked): Clashes with Watson-Crick face of dC.

-

Syn-Conformation (Mutagenic): Exposes the Hoogsteen face (N7/O6) to the template, mimicking a Thymine-like geometry that can mispair with dATP .

Figure 1: Mechanistic logic flow from chemical modification to mutagenic base pairing.

Polymerase Bypass Mechanisms (Translesion Synthesis)

High-fidelity replicative polymerases (Pol

Pol (Kappa): The Specialist

DNA Polymerase

-

Mechanism: Pol

can stabilize the -

Outcome: Can be error-free (inserting dC) but frequently error-prone due to the lack of H-bonding guidance.

Pol (Eta): The Promiscuous Bypass

Pol

-

Mechanism: It often accommodates the syn-isomer of

. -

Outcome: Preferential insertion of dATP opposite the lesion, leading to G

T transversions .

Experimental Protocols

Synthesis of -dimethyl-dG Phosphoramidite

Rationale: You cannot buy this triphosphate for PCR. You must chemically synthesize the phosphoramidite for solid-phase oligonucleotide synthesis.

Reagents:

-

Isobutyryl chloride (protection)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

-

Dimethylamine (in THF)

Workflow:

-

Transient Protection: Protect 3' and 5' hydroxyls of dG using TMS-Cl/Pyridine.

-

Activation: React the

position with TPS-Cl to form the -

Displacement: Treat with dimethylamine . This displaces the sulfonate and simultaneously substitutes the

position (via an intermediate), or use a direct-

Note: A more modern approach uses Buchwald-Hartwig amination on a 2-chloro-2'-deoxyinosine derivative.

-

-

Phosphitylation: React the 5'-DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Purification: Silica gel chromatography (DCM/MeOH/TEA).

Standing Start Primer Extension Assay

Rationale: To determine the "stop" or "mutation" site of a specific polymerase encountering the lesion.

Materials:

-

Template: 30-mer DNA oligo containing site-specific

(Synthesized above). -

Primer: 5'-FAM labeled 15-mer (anneals 1 base upstream of lesion).

-

Enzymes: Purified Human Pol

, Pol

Protocol:

-

Annealing: Mix Template (100 nM) and FAM-Primer (100 nM) in 1x Reaction Buffer. Heat to 95°C for 5 min, cool slowly to RT.

-

Reaction Assembly:

Component Volume Final Conc. | Annealed Duplex | 5

L | 10 nM | | dNTP Mix (or single dNTPs) | 2 -

Incubation: 37°C for 5, 15, and 30 minutes.

-

Quenching: Add 10

L Stop Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue). -

Analysis: Heat to 95°C for 3 min. Load on 20% denaturing PAGE (7M Urea).

-

Data Output: Visualize FAM fluorescence.

-

Stall: Band at n (primer length).

-

Incorporation: Band at n+1.

-

Bypass: Bands at n+full length.

-

Quantitative Data Summary: Mutagenic Frequency

The following table summarizes typical incorporation efficiencies (

| Incoming dNTP | Relative Efficiency ( | Mutation Type | Structural Explanation |

| dCTP (Correct) | ~10 | None | Severely inhibited by steric clash and lack of H-bond. |

| dATP (Incorrect) | ~10 | G | Favored by syn-conformation of |

| dTTP (Incorrect) | < 10 | G | Unfavorable geometry. |

| dGTP (Incorrect) | < 10 | G | Purine-Purine clash. |

Note: Data represents an aggregate of kinetic studies on bulky

Visualization of Experimental Workflow

Figure 2: End-to-end workflow for characterizing

References

-

Pallan, P. S., et al. (2008).[9] "Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m22G:A pairs." Journal of Molecular Biology. Link

-

Ghodke, P. P., & Pradeepkumar, P. I. (2019).[8] "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. Link[8]

-

Vongsutilers, V., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry." Journal of Organic Chemistry. Link

-

Guengerich, F. P., et al. (2002). "Replication bypass of N2-deoxyguanosine interstrand cross-links by human DNA polymerases eta and iota." Chemical Research in Toxicology. Link

-

Hamm, M. L., et al. (2012). "Biochemical investigations into the mutagenic potential of 8-oxo-2'-deoxyguanosine using nucleotide analogues." Biochemistry. Link

Sources

- 1. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops [escholarship.org]

- 3. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]

- 9. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]

The Modified Nucleoside N2,N2-dimethylguanosine: A Technical Guide to its Discovery and Characterization

This guide provides a comprehensive technical overview of N2,N2-dimethylguanosine (m2,2G), a post-transcriptional RNA modification. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of RNA modifications in biological systems. This document delves into the discovery of m2,2G, its physicochemical properties, biological significance, and detailed methodologies for its characterization and quantification.

Introduction

The landscape of molecular biology is increasingly recognizing the profound impact of post-transcriptional modifications on the function and regulation of RNA. Among the more than 170 known RNA modifications, N2,N2-dimethylguanosine (m2,2G) has emerged as a critical player in ensuring the fidelity and efficiency of protein synthesis. This modified nucleoside, first detected over five decades ago, is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to the structural integrity and functional efficacy of these essential molecules.[1][2] As our understanding of the "epitranscriptome" deepens, the ability to accurately detect and quantify specific modifications like m2,2G becomes paramount for elucidating its roles in health and disease.

This guide offers an in-depth exploration of m2,2G, from its fundamental properties to the practical application of advanced analytical techniques for its study. We will examine the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Section 1: Discovery and Physicochemical Properties

N2,N2-dimethylguanosine is a purine nucleoside in which two methyl groups are attached to the exocyclic amine at the N2 position of guanosine.[1] This modification is catalyzed by specific tRNA methyltransferases (MTases), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor in a sequential methylation process.[1] The TRM1 gene product is one such enzyme responsible for the dimethylation of guanosine at position 26 in the D-stem of tRNA in yeast.

The presence of the two methyl groups on the guanine base significantly alters its properties. It sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[2] However, it does not prevent non-canonical base pairing with uracil or a modified form of base pairing with adenosine.[2] This altered base-pairing capacity has profound implications for the secondary and tertiary structure of RNA molecules.

Table 1: Physicochemical Properties of N2,N2-dimethylguanosine

| Property | Value | Source |

| Molecular Formula | C12H17N5O5 | PubChem |

| Molecular Weight | 311.29 g/mol | PubChem |

| CAS Number | 2140-67-2 | PubChem |

| Appearance | Solid | APExBIO |

| Storage Temperature | -20°C | Cayman Chemical |

Section 2: Biological Significance of N2,N2-dimethylguanosine

The strategic placement of m2,2G in tRNA, typically at the junction of the D-arm and the anticodon stem, is crucial for maintaining the correct L-shaped tertiary structure of the tRNA molecule.[1] This structural stabilization is essential for efficient and accurate translation of the genetic code.

The biological functions of m2,2G include:

-

tRNA Stability: By influencing the local RNA structure, m2,2G contributes to the overall stability of the tRNA molecule, protecting it from degradation.

-

Translation Efficiency: A properly folded tRNA is critical for its recognition by aminoacyl-tRNA synthetases and for its effective binding to the ribosome during protein synthesis. The presence of m2,2G ensures the correct conformation for these interactions, thereby enhancing the efficiency of translation.[2]

-

Preventing Frameshifting: The structural rigidity provided by m2,2G helps to maintain the correct reading frame during translation, preventing frameshift mutations.

The enzymes responsible for m2,2G formation, the N2,N2-dimethylguanosine-specific tRNA methyltransferases, are found in both the nucleus and mitochondria, highlighting the importance of this modification in both cellular compartments.[3]

Section 3: Methodologies for the Characterization of N2,N2-dimethylguanosine

The detection and quantification of m2,2G in biological samples require sensitive and specific analytical methods. The choice of method depends on the research question, the sample type, and the available instrumentation. The two primary approaches are mass spectrometry-based methods and antibody-based assays.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides due to its high sensitivity and specificity.

Caption: Workflow for m2,2G quantification by LC-MS/MS.

This protocol describes a one-step enzymatic digestion of RNA to its constituent nucleosides.

-

RNA Isolation: Isolate total RNA from the biological sample of interest using a standard RNA extraction method (e.g., TRIzol). Ensure the RNA is of high quality and free from contaminants.

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:

-

1-5 µg of total RNA

-

2 µL of 10X Reaction Buffer (e.g., from a commercial nucleoside digestion mix)

-

1 µL of Nuclease P1 (e.g., 50 U/µL)

-

1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

-

1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

-

RNase-free water to a final volume of 20 µL

-

-

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

-

Enzyme Removal (Optional but Recommended): To prevent interference with downstream analysis, remove the enzymes using a 10 kDa molecular weight cutoff spin filter.

-

Sample Collection: Centrifuge the filter according to the manufacturer's instructions and collect the filtrate containing the nucleosides. The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

This is a general protocol and may require optimization for specific instrumentation.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the nucleosides. An example gradient is: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for m2,2G and a stable isotope-labeled internal standard. For m2,2G, the precursor ion ([M+H]+) is m/z 312.1, and a characteristic product ion is the base fragment at m/z 180.1.

-

-

Quantification: Create a standard curve using a commercially available N2,N2-dimethylguanosine standard of known concentrations. Spike all standards and samples with a known amount of a stable isotope-labeled m2,2G internal standard to correct for variations in sample processing and instrument response.

Antibody-Based Detection Methods

Antibodies specific to m2,2G offer a complementary approach for its detection and semi-quantitative analysis. These methods are generally less quantitative than mass spectrometry but can be valuable for screening and for visualizing the presence of the modification in situ.

Dot blotting is a simple and rapid method for the semi-quantitative detection of m2,2G in RNA samples.

-

RNA Denaturation: Dilute 1-2 µg of total RNA in RNase-free water. Heat the RNA at 95°C for 3 minutes to denature, then immediately place on ice.

-

Membrane Preparation: Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size.

-

RNA Spotting: Spot 1-2 µL of the denatured RNA onto the membrane. Allow the spots to air dry.

-

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m2,2G (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the spots corresponds to the relative amount of m2,2G. A loading control, such as methylene blue staining of the membrane, should be used to normalize for the amount of RNA spotted.[4]

ELISA can be adapted for the quantification of m2,2G in digested RNA samples. This would typically be a competitive ELISA format. While specific kits for m2,2G are not widely available, the following is a general protocol that can be optimized.

-

Coating: Coat a high-binding 96-well plate with an m2,2G-carrier conjugate (e.g., m2,2G conjugated to BSA) overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition: Prepare standards of known m2,2G concentrations and the digested RNA samples. In a separate tube, pre-incubate the standards or samples with a limited amount of anti-m2,2G antibody for 1-2 hours.

-

Incubation: Add the pre-incubated antibody-sample/standard mixture to the coated wells and incubate for 1-2 hours at room temperature. During this step, free m2,2G in the sample/standard will compete with the coated m2,2G for antibody binding.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary anti-m2,2G antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read Absorbance: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of m2,2G in the sample.

MeRIP, followed by RT-qPCR or sequencing, can be used to identify and quantify m2,2G within specific RNA transcripts.

Caption: General workflow for MeRIP to study m2,2G.

Section 4: Synthesis and Availability of Standards

The availability of high-purity N2,N2-dimethylguanosine standards is crucial for the accurate quantification of this modified nucleoside. Chemical synthesis of N2-modified guanosine derivatives has been reported, providing a route to obtaining these essential reference materials. Several commercial vendors also supply N2,N2-dimethylguanosine for research purposes.

Conclusion

N2,N2-dimethylguanosine is a vital RNA modification that plays a fundamental role in ensuring the accuracy and efficiency of protein synthesis. The methodologies outlined in this guide provide a robust framework for the investigation of m2,2G in various biological contexts. As research into the epitranscriptome continues to expand, the precise characterization of modifications like m2,2G will be instrumental in unraveling the complex layers of gene regulation and their implications in human health and disease.

References

-

Bio-Techne. (n.d.). Sandwich ELISA (Colorimetric) – Direct Detection Protocol. Retrieved from [Link]

-

Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

-

Kuhle, K., & Bohnsack, K. E. (2024, September 10). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Kuhle, K., & Bohnsack, K. E. (2024, September 24). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Li, J. M., Hopper, A. K., & Martin, N. C. (1989). N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae. The Journal of Cell Biology, 109(4 Pt 1), 1411–1419. [Link]

-

Rose, S., Misra, V., & Lasko, P. (2022). An RNA-immunoprecipitation protocol to identify RNAs associated with RNA-binding proteins in cytoplasmic and nuclear Drosophila head fractions. STAR protocols, 3(2), 101416. [Link]

-

Song, J., & Yi, C. (2022). Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting. Bio-protocol, 12(23), e4561. [Link]

-

Thermo Fisher Scientific. (2018, October 4). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Tomikawa, C. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PloS one, 10(11), e0143756. [Link]

-

Widjaja, I., & Su, D. (2024, September 27). Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot. Scientific reports, 14(1), 22934. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 3. N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxy-N,N-dimethylguanosine: A Technical Guide to Detection and Significance

The following is an in-depth technical guide on 2'-Deoxy-N,N-dimethylguanosine (N2,N2-ddG) as a marker of DNA damage. This guide is structured for researchers and drug development professionals, focusing on mechanistic origins, detection methodologies, and biological significance.

Executive Summary

2'-Deoxy-N,N-dimethylguanosine (also referred to as N2,N2-dimethyl-2'-deoxyguanosine or N2,N2-ddG ) represents a specific class of DNA lesion characterized by the double methylation of the exocyclic amine at the N2 position of guanine.[1] Unlike the more common oxidative marker 8-oxo-dG or the alkylation marker O6-methylguanine, N2,N2-ddG is a sterically bulky adduct that severely compromises Watson-Crick base pairing.

This guide details the chemical etiology of N2,N2-ddG, its role as a biomarker for specific genotoxic exposures (including hydrazines and aldehydes), and the LC-MS/MS workflows required for its precise quantification.

Part 1: Chemical Identity & Mechanistic Origins

Structural Characteristics

The N2 position of guanine is critical for hydrogen bonding with cytosine in the DNA minor groove. The addition of two methyl groups to this exocyclic amine:

-

Abolishes Hydrogen Bonding: The N2-H donors are replaced by methyl groups, preventing the formation of the third hydrogen bond with cytosine.

-

Steric Hindrance: The bulky dimethyl group creates a clash in the minor groove, distorting the DNA helix and stalling replicative polymerases (Pol

and

Routes of Formation

N2,N2-ddG arises through two primary pathways, making it a dual-purpose marker:

-

Exogenous Alkylation (The Adduct Pathway):

-

Hydrazine Derivatives: Exposure to 1,1-Dimethylhydrazine (UDMH) , a component of rocket fuel and a potent carcinogen, can lead to direct dimethylation or the formation of reactive intermediates that target the N2 position.

-

Aldehyde-Amine Crosslinks: Reaction of formaldehyde with secondary amines (like dimethylamine) can generate reactive iminium ions that alkylate the N2 position, although this often leads to cross-links.

-

-

Endogenous Misincorporation (The Metabolic Pathway):

-

N2,N2-dimethylguanosine (m2,2G) is a highly abundant modification in tRNA (specifically at position 26).[2]

-

Dysregulation of the nucleotide pool can lead to the accidental incorporation of the deoxy-counterpart (d-m2,2GTP) into genomic DNA by error-prone polymerases, serving as a marker of nucleotide pool imbalance or failed sanitation (e.g., by NUDIX hydrolases).

-

Biological Fate and Repair

The lesion is processed by distinct repair pathways depending on the organism and context:

-

Direct Reversal: The AlkB family of dioxygenases (e.g., ALKBH2, ALKBH3) can structurally reverse N-alkyl lesions via oxidative demethylation.

-

Nucleotide Excision Repair (NER): Due to the helical distortion, bulky N2-adducts are recognized by the XPC-RAD23B complex and excised.

-

Translesion Synthesis (TLS): If unrepaired, the lesion blocks high-fidelity polymerases. Specialized Y-family polymerases (e.g., Pol

or Pol

Figure 1: Mechanistic pathway of N2,N2-ddG formation, replication blockage, and resolution via repair or translesion synthesis.

Part 2: Analytical Methodology (LC-MS/MS)

Detection of N2,N2-ddG requires high sensitivity due to its low physiological abundance (typically <1 adduct per

Experimental Protocol: DNA Extraction & Hydrolysis[3]

Objective: Isolate high-purity DNA free of RNA contamination (crucial, as RNA contains high levels of m2,2G).

Step-by-Step Workflow:

-

Cell Lysis & Nuclear Isolation:

-

Lyse cells/tissue in Nuclei Lysis Buffer (10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.2).

-

Add Proteinase K (20 mg/mL) and incubate at 55°C for 3 hours to digest chromatin proteins.

-

Critical: Add RNase A and RNase T1 to digest RNA. Residual RNA is the primary source of false positives for this specific marker.

-

-

DNA Purification:

-

Enzymatic Hydrolysis:

-

Digest DNA (10–50 µg) to single nucleosides using a cocktail of:

-

DNase I (Endonuclease)

-

Phosphodiesterase I (Exonuclease)

-

Alkaline Phosphatase (Dephosphorylation)

-

-

Incubate at 37°C for 4–12 hours.

-

Filter through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.

-

-

Sample Enrichment (Optional but Recommended):

-

Use Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB) to remove bulk unmodified nucleosides (dG, dA, dT, dC) and enrich for the more hydrophobic alkylated adducts.

-

LC-MS/MS Parameters[3][5]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+).[4] Chromatography: Reverse-phase C18 column (e.g., Waters HSS T3), gradient elution with Water (0.1% Formic Acid) and Methanol/Acetonitrile.

Table 1: Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |

| N2,N2-ddG | 296.1 | 180.1 | 20–30 | Loss of deoxyribose (-116 Da).[5] Quantifier. |

| N2,N2-ddG | 296.1 | 136.1 | 40 | Qualifier transition. |

| Internal Std | 299.1 | 183.1 | 20–30 | |

| dG (Control) | 268.1 | 152.1 | 15 | Monitor for input normalization. |

Note: The Precursor

Figure 2: Workflow for the extraction and quantification of N2,N2-ddG from biological matrices.

Part 3: Data Interpretation & Validation

Trustworthiness & Causality

To ensure the signal is genuine N2,N2-ddG and not an artifact:

-

Retention Time Matching: The analyte must co-elute exactly with a synthetic N2,N2-ddG standard.

-

Ratio Consistency: The ratio of the quantifier (296->180) to qualifier (296->136) transitions must remain constant across samples.

-

RNA Exclusion: Analyze the sample for N2,N2-dimethylguanosine (ribo) (MRM: 312 -> 180). If the ribo-signal is high, the DNA sample is contaminated with RNA, rendering the measurement invalid.

Reference Ranges

-

Background Level: In unexposed tissues, N2,N2-ddG should be near the Limit of Detection (LOD), typically <1 adduct per

nucleotides. -

Exposed Level: Upon exposure to hydrazines or alkylating agents, levels may rise to 1–10 adducts per

nucleotides.

Clinical & Research Applications[2][6]

-

Oncology: Monitoring off-target DNA damage during chemotherapy with novel alkylating agents.

-

Environmental Toxicology: Biomarker for exposure to rocket propellants (UDMH) or industrial nitrosamines.

-

Aging: Accumulation of misincorporated modified bases as a marker of declining nucleotide pool sanitation.

References

-

Detection of N2-alkyl-2'-deoxyguanosine Adducts: Title: LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA.[7] Source: Chemical Research in Toxicology (2022).[7] URL:[Link]

-

Mechanisms of Alkylation Damage: Title: MutAIverse: An AI-Powered, Mechanism-backed Platform for Discovering Novel DNA Adducts. Source: bioRxiv (2025). URL:[Link][5]

-

RNA Modification Context (m2,2G): Title: Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA.[8] Source: Angewandte Chemie International Edition (2017).[8] URL:[Link]

-

Nitrosamine and Hydrazine Adducts: Title: Formation of DNA Adducts from 1,1-Dimethylhydrazine. Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. URL:[Link](General reference for UDMH genotoxicity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Deoxythioguanosine in Human DNA and its Application in Thiopurine-Treated Inflammatory Bowel Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

structural impact of 2'-Deoxy-N,N-dimethylguanosine on DNA helix

Structural Impact of -Dimethyl-2'-Deoxyguanosine on DNA Helix

Executive Summary

This guide details the atomistic consequences of this substitution, specifically its role in destabilizing B-DNA, inducing thermodynamic penalties, and promoting conformational transitions to Z-DNA or non-canonical

Atomistic Structural Analysis

The fundamental impact of

Loss of Hydrogen Bond Donors

In a standard dG:dC base pair, the exocyclic amine at position 2 (N2) of guanine serves as a hydrogen bond donor to the O2 carbonyl of cytosine.[1]

-

Native dG: N2 possesses two protons (

).[1] One participates in the WC H-bond; the other points into the minor groove.[1] -

Modified

: Both protons are substituted by methyl groups ( -

Consequence: The G:C pair loses one of its three primary hydrogen bonds.[1] More critically, the bulky methyl groups create a "steric wall" that physically repels the cytosine O2, preventing the close approach required for the remaining two H-bonds (N1-H...N3 and O6...H-N4) to form optimally.

Steric Clash in the Minor Groove

In the canonical B-DNA conformation, the guanine base adopts an anti glycosidic bond angle.[1] In this orientation, the N2 position lies deep within the minor groove.[1]

-

The addition of two methyl groups at N2 creates a significant steric clash with the sugar-phosphate backbone and the hydration spine of the minor groove.[1]

-

Structural Response: To relieve this strain, the helix must distort. This often results in a local widening of the minor groove, propeller twisting of the base pair, or a complete conformational switch (see Section 2).

Conformational Dynamics: The B-to-Z Transition

One of the most profound effects of N2-alkylation is the modulation of the B-DNA

Mechanism of Z-DNA Promotion

Z-DNA is a left-handed helix where purines adopt the syn conformation and pyrimidines remain anti.[1]

-

In B-DNA (Anti): The N2-dimethyl group is buried in the minor groove (sterically unfavorable).[1]

-

In Z-DNA (Syn): The guanine rotates 180° about the glycosidic bond to the syn conformation.[1] This rotation exposes the N2-dimethyl group to the convex outer surface of the helix, where steric hindrance is negligible.[1]

-

Thermodynamic Driver: The relief of steric strain upon transition from anti to syn makes

a potent promoter of Z-DNA in alternating purine-pyrimidine sequences (e.g.,

Non-Canonical Pairing ( :A)

In RNA contexts (and applicable to DNA under specific constraints),

Thermodynamic Parameters

The incorporation of

Data Summary: Thermal Stability ( )

Note: Values are approximate and sequence-dependent.[1]

| Duplex Context | Modification | Structural Consequence | |

| dG:dC (Center) | -8°C to -15°C | Loss of H-bond + Steric repulsion.[1] | |

| dG:dA (Mismatch) | -2°C to +1°C | Stabilization of specific pseudo-WC geometry vs. standard mismatch. | |

| Z-Forming (GC)n | Stabilized | Favors Z-conformation at lower ionic strength.[1] |

Key Insight: The destabilization is enthalpic (

Biological Implications[1][4][5][6]

Polymerase Stalling and Bypass

To replicative DNA polymerases (e.g., Pol

-

Stalling: The polymerase active site is typically tuned for Watson-Crick geometry.[1] The steric bulk of

clashes with the tight tolerance of the nascent base-pair binding pocket, causing replication fork stalling.[1] -

Translesion Synthesis (TLS): Specialized polymerases (e.g., Pol IV in bacteria, Pol

in humans) are required to bypass this lesion.[4][5] Pol

Repair Recognition

The local helical distortion (minor groove widening or syn flipping) serves as a beacon for repair enzymes.[1]

-

Nucleotide Excision Repair (NER): The distortion is recognized by XPC-RAD23B (humans) or UvrAB (bacteria), leading to excision of the oligonucleotide patch.[1]

Experimental Protocols

Synthesis via Phosphoramidite Chemistry

Unlike mono-methyl guanosine (which requires complex protection like Alloc), the dimethyl analog is chemically more robust during synthesis because the amine is tertiary.

Protocol: Solid-Phase Incorporation

-

Reagent Preparation: Use 5'-O-DMT-

-dimethyl-2'-deoxyguanosine-3'-O-phosphoramidite. (Note: The exocyclic amine does not require an acyl protecting group like isobutyryl, as it is fully methylated and non-nucleophilic). -

Coupling: Standard tetrazole or ETT activator.[1] Increase coupling time to 6 minutes to account for potential steric hindrance near the coupling center.

-

Oxidation: Standard Iodine/Water/Pyridine.[1]

-

Deprotection:

-

Conditions: Concentrated Ammonium Hydroxide (28%) at 55°C for 12-16 hours.

-

Note:

is stable under standard deprotection conditions.[1]

-

-

Purification: DMTr-on purification via RP-HPLC is recommended to separate failure sequences, followed by acetic acid detritylation.[1]

Validation: Melting Analysis

-

Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

-

Sample: 1.0

M duplex DNA.[1] -

Ramp: 20°C to 90°C at 0.5°C/min.

-

Observation: Expect a broad transition and significantly lower

compared to the unmodified control.

Visualization of Structural Impact[1][5][9]

Diagram 1: Structural Disruption of the G:C Pair

This diagram illustrates the loss of hydrogen bonding and the steric clash introduced by the dimethyl group.[1]

Caption: Comparison of canonical dG:dC pairing vs. the steric repulsion and H-bond loss in

Diagram 2: The Z-DNA Conformational Trap

This diagram visualizes the energetic preference for Z-DNA induced by the modification.[1]

Caption: Mechanism by which

References

-

Pallan, P. S., et al. (2008).[4][6][7] "Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m22G:A pairs." RNA, 14(10), 2125–2135.[2][6]

-

Mao, B., et al. (2016). "Monitoring B- to Z-DNA transitions using a cytosine analogue FRET-pair." Nucleic Acids Research.[1][8]

-

Ghodke, P. P., & Pradeepkumar, P. I. (2020).[4] "Site-Specific N2-dG DNA Adducts: Formation, Synthesis, and TLS Polymerase-Mediated Bypass." European Journal of Organic Chemistry.[1][5] [1]

-

Lee, J., et al. (2022). "DNA Bending Force Facilitates Z-DNA Formation under Physiological Salt Conditions."[1] Journal of Physical Chemistry Letters.

-

Fernandez, J., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry." Journal of Organic Chemistry.

Sources

- 1. Formation of Z-DNA in negatively supercoiled plasmids is sensitive to small changes in salt concentration within the physiological range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

LC-MS/MS quantification of 2'-Deoxy-N,N-dimethylguanosine in DNA

High-Sensitivity LC-MS/MS Quantification of 2'-Deoxy-N,N-dimethylguanosine ( ) in DNA

Application Note & Protocol Guide

Abstract & Strategic Overview

The quantification of 2'-Deoxy-N,N-dimethylguanosine (

The Analytical Challenge:

-

Isobaric Interference:

(MW 295.29) is isobaric with -

Trace Sensitivity: Biological levels are often

adduct per -

Hydrophobicity: The dimethylation significantly increases hydrophobicity compared to native dG, altering retention behavior.

This guide provides a validated, self-correcting workflow for the absolute quantification of

Experimental Workflow Logic

The following diagram illustrates the critical decision points in the

Caption: Workflow for

Detailed Protocol

Phase A: Sample Preparation & Enzymatic Hydrolysis

Objective: Complete digestion of DNA into single nucleosides without generating artifactual oxidation or deamination.

Reagents:

-

Buffer: 10 mM Tris-HCl (pH 7.4), 15 mM

. -

Enzyme Cocktail:

-

DNase I (Recombinant): Endonuclease to nick DNA.

-

Snake Venom Phosphodiesterase (SVPDE/PDE I): Exonuclease (3'

5') to release nucleotides. -

Alkaline Phosphatase (ALP): Removes terminal phosphates to yield nucleosides.

-

-

Internal Standard (IS):

-dG (Surrogate) or

Step-by-Step:

-

DNA Isolation: Extract DNA using a chaotropic salt method (e.g., Qiagen DNeasy) or phenol-chloroform.

-

Quality Check: Ensure

. Protein contamination inhibits hydrolysis.

-

-

Dissolution: Dissolve

of DNA in -

IS Addition: Spike with 5 pmol of Internal Standard.

-

Digestion:

-

Add 2 Units DNase I + 0.05 Units PDE I. Incubate at 37°C for 2 hours.

-

Add 2 Units ALP. Incubate at 37°C for 1 additional hour.

-

-

Clean-up:

-

Transfer mixture to a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter .

-

Centrifuge at

for 15 min. -

Collect the flow-through (contains nucleosides; enzymes are retained).

-

Why? Direct injection of enzymes fouls the LC column and suppresses ionization.

-

Phase B: LC-MS/MS Instrumentation & Conditions

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

1. Chromatography (UHPLC)[1][2][3]

-

Column: High-strength Silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex),

,-

Rationale: HSS T3 retains polar nucleosides (dC, dG) while resolving hydrophobic modifications.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Note: Methanol provides better solvation for methylated purines than Acetonitrile.

-

-

Gradient:

-

0–1 min: 2% B (Isocratic hold for dC/dG elution).

-

1–8 min: 2%

20% B (Slow ramp to separate -

8–10 min: 95% B (Wash).

-

10.1–13 min: 2% B (Re-equilibration).

-

2. Mass Spectrometry (MRM Parameters)

Ionization: ESI Positive Mode (

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Type | Rationale |

| 296.1 | 180.1 | 22 | Quantifier | Loss of deoxyribose (-116 Da) | |

| 296.1 | 152.1 | 35 | Qualifier | Fragmentation of Dimethylguanine base | |

| 296.1 | 180.1 | 22 | Interference | Isobaric isomer (Must resolve by RT) | |

| dG (Native) | 268.1 | 152.1 | 18 | Monitor | Verify digestion efficiency |

| IS ( | 273.1 | 157.1 | 18 | Internal Std | Normalization |

-

Critical Note: The transition

is identical for both the dimethyl and ethyl variants. You must inject standards of both to confirm they elute at different retention times. Typically,

Data Analysis & Validation

Calculation

Quantification is performed using the Stable Isotope Dilution method.

Where RF (Response Factor) is determined from the calibration curve.

Global Methylation Ratio

Results are often expressed as modifications per

-

Quantify total dG in the sample (using the dG transition).

-

Quantify

. -

Ratio =

.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure column is "end-capped" and use sufficient buffer strength (or switch to Ammonium Acetate). |

| Low Sensitivity | Ion suppression from enzymes. | Check MWCO filter integrity. Perform SPE clean-up (Oasis HLB) if necessary. |

| Double Peak at 296 | Contamination with | Optimize gradient slope (flatten between 5-15% B). |

| Incomplete Digestion | High protein/salt in DNA. | Re-precipitate DNA with Ethanol/NaOAc before hydrolysis. |

References

-

Guo, S., et al. (2022).

-Alkyl-2′-deoxyguanosine in Genomic DNA.[5] Chemical Research in Toxicology.- Relevance: Establishes MRM transitions for -alkyl

-

Harahap, Y., et al. (2024).

-Ethyl-2'-deoxyguanosine in dried blood spot. Heliyon.-

[1]

- Relevance: Confirms the transition and isobaric challenges with ethyl-dG.

-

-

Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Nucleic Acids Research.

- Relevance: Validates the DNase/PDE/ALP enzymatic cocktail for LC-MS applic

Sources

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2'-Deoxy-N,N-dimethylguanosine Phosphoramidite

This Application Note and Protocol is designed for advanced researchers and synthetic chemists. It details the high-fidelity synthesis of 2'-Deoxy-N,N-dimethylguanosine (

Introduction & Scientific Rationale

The modification of the exocyclic amine at the C2 position of guanine alters the hydrogen-bonding landscape of the Watson-Crick face. Specifically,

-

Z-DNA Stabilization: The steric bulk and hydrophobicity of the dimethyl group favor the syn conformation of the glycosidic bond, promoting the transition from B-DNA to Z-DNA in alternating purine-pyrimidine sequences.

-

Hydrogen Bond Disruption: It acts as a "blocker" probe, preventing the formation of standard G:C base pairs (which require N2-H donors), thus serving as a tool to map hydrogen bonding networks in protein-DNA complexes.

-

Adduct Modeling: It mimics environmental carcinogen-induced DNA damage, aiding in the study of translesion synthesis (TLS) polymerases.

This protocol outlines a convergent synthetic route prioritizing regioselectivity and yield. Unlike direct alkylation of 2'-deoxyguanosine (which often yields N1/N7 mixtures), this method utilizes a 2-fluoro-2'-deoxyinosine intermediate for clean nucleophilic displacement.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases to ensure the integrity of the glycosidic bond and the exocyclic modification.

-

Phase I: Activation. Conversion of 2'-deoxyguanosine to the electrophilic 2-fluoro-2'-deoxyinosine intermediate via non-aqueous diazotization.

-

Phase II: Substitution. Regiospecific displacement of the C2-fluorine by dimethylamine.

-

Phase III: Assembly. Standard 5'-dimethoxytritylation and 3'-phosphitylation to yield the reactive phosphoramidite.

Synthetic Pathway Diagram

Caption: Logical flow for the conversion of dG to dG-N2,N2-Me2 phosphoramidite via the fluoro-displacement strategy.

Detailed Experimental Protocols

Phase I: Synthesis of 2-Fluoro-2'-deoxyinosine (2-F-dI)

Objective: Create a reactive leaving group at the C2 position. Direct alkylation of dG is promiscuous; the 2-fluoro intermediate allows for clean

Reagents:

-

2'-Deoxyguanosine monohydrate

-

Hydrofluoric acid/Pyridine (HF/Py) (70:30)

-

tert-Butyl nitrite (t-BuONO)

Protocol:

-

Preparation: Suspend 2'-deoxyguanosine (5.0 g, 18.7 mmol) in anhydrous pyridine (50 mL). Evaporate to dryness to remove water. Repeat twice.

-

Dissolution: Resuspend the dried solid in HF/Pyridine complex (30 mL) in a polyethylene vessel (Glass reacts with HF). Cool to -10°C in an ice/salt bath.

-

Diazotization: Add tert-butyl nitrite (3.0 mL, 25 mmol) dropwise over 20 minutes with vigorous stirring. The solution will turn yellow/orange, indicating diazonium formation.

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C for another 2 hours.

-

Quenching: Pour the reaction mixture slowly into a vigorously stirred solution of CaCO

(excess) in water/ice to neutralize the HF. Caution: Gas evolution ( -

Purification: Filter the slurry to remove CaF

. Extract the filtrate with Ethyl Acetate (3 x 100 mL). Dry organic layers over Na -

Flash Chromatography: Purify on silica gel (MeOH/DCM gradient 5-10%).

-

Target Yield: ~60-70%.

-

Validation:

H NMR (absence of exocyclic

-

Phase II: Nucleophilic Substitution ( -Dimethylation)

Objective: Install the dimethylamino group.

Reagents:

-

2-Fluoro-2'-deoxyinosine (Intermediate from Phase I)

-

Dimethylamine (40% aq. solution or 2.0 M in THF)

-

Ethanol (absolute)

Protocol:

-

Reaction: Dissolve 2-F-dI (2.0 g, 7.4 mmol) in Ethanol (20 mL). Add Dimethylamine solution (10 mL, excess).

-

Heating: Seal in a pressure tube or round-bottom flask with a tight condenser. Heat to 60°C for 12 hours.

-

Note: The fluorine is a good leaving group on the purine ring activated by the adjacent nitrogens.

-

-

Monitoring: Check TLC (10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a slightly more non-polar spot (Rf ~0.5).

-

Workup: Evaporate solvents under reduced pressure. Co-evaporate with ethanol to remove traces of amine.

-

Result: The product, 2'-deoxy-N,N-dimethylguanosine , is usually obtained as a white foam. It can be used directly or purified via short silica plug.[3]

Phase III: Phosphoramidite Assembly

Objective: Functionalize the nucleoside for automated DNA synthesis.

Step A: 5'-Dimethoxytritylation[1]

-

Drying: Co-evaporate the nucleoside (1.5 g) with anhydrous pyridine (3x).

-

Reaction: Dissolve in anhydrous pyridine (15 mL). Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2 eq). Add catalytic DMAP (0.05 eq).

-

Time: Stir at Room Temperature (RT) for 4-6 hours.

-

Quench: Add Methanol (2 mL).

-

Workup: Dilute with DCM, wash with 5% NaHCO

. Dry and concentrate. -

Purification: Silica gel chromatography (DCM/MeOH + 1% Triethylamine). The Et